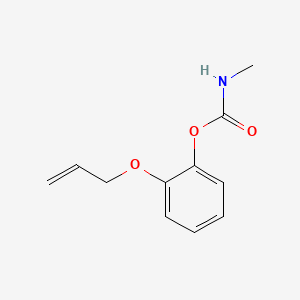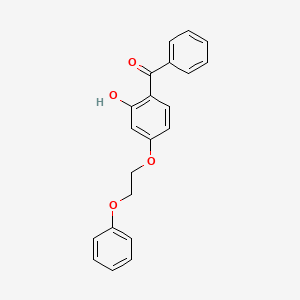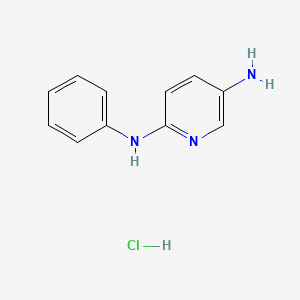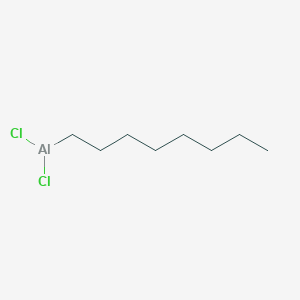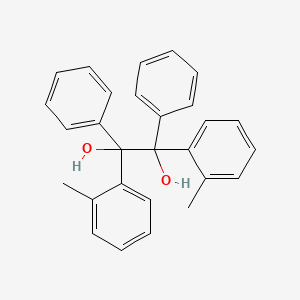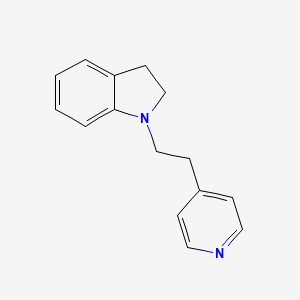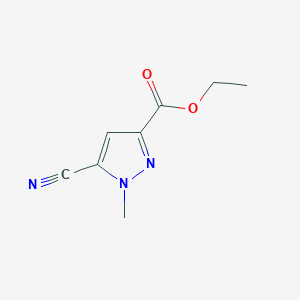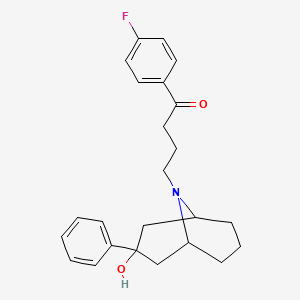
Butyrophenone, 4'-fluoro-4-(3-hydroxy-3-phenyl-9-azabicyclo(3.3.1)non-9-YL)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Fluorophenyl)-4-(7-hydroxy-7-phenyl-9-azabicyclo[3.3.1]nonan-9-yl)butan-1-one is a complex organic compound that features a fluorophenyl group, a hydroxy-phenyl group, and an azabicyclo nonane structure. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-4-(7-hydroxy-7-phenyl-9-azabicyclo[3.3.1]nonan-9-yl)butan-1-one typically involves multiple steps, including:
Formation of the azabicyclo nonane core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the fluorophenyl group: This step might involve nucleophilic substitution reactions using fluorobenzene derivatives.
Attachment of the hydroxy-phenyl group: This can be done through coupling reactions, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques like chromatography.
化学反応の分析
Types of Reactions
1-(4-Fluorophenyl)-4-(7-hydroxy-7-phenyl-9-azabicyclo[3.3.1]nonan-9-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
科学的研究の応用
1-(4-Fluorophenyl)-4-(7-hydroxy-7-phenyl-9-azabicyclo[3.3.1]nonan-9-yl)butan-1-one may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the synthesis of pharmaceuticals or other fine chemicals.
作用機序
The mechanism of action of 1-(4-Fluorophenyl)-4-(7-hydroxy-7-phenyl-9-azabicyclo[3.3.1]nonan-9-yl)butan-1-one would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological effect.
類似化合物との比較
Similar Compounds
1-(4-Fluorophenyl)-4-(7-hydroxy-7-phenyl-9-azabicyclo[3.3.1]nonan-9-yl)butan-1-one: can be compared with other azabicyclo nonane derivatives or fluorophenyl compounds.
Differences: The presence of the fluorophenyl group and the specific arrangement of functional groups might confer unique properties, such as increased stability, specificity, or potency.
Uniqueness
- The combination of the azabicyclo nonane core with the fluorophenyl and hydroxy-phenyl groups might result in unique biological activities or chemical reactivity, distinguishing it from other similar compounds.
特性
CAS番号 |
101221-59-4 |
|---|---|
分子式 |
C24H28FNO2 |
分子量 |
381.5 g/mol |
IUPAC名 |
1-(4-fluorophenyl)-4-(3-hydroxy-3-phenyl-9-azabicyclo[3.3.1]nonan-9-yl)butan-1-one |
InChI |
InChI=1S/C24H28FNO2/c25-20-13-11-18(12-14-20)23(27)10-5-15-26-21-8-4-9-22(26)17-24(28,16-21)19-6-2-1-3-7-19/h1-3,6-7,11-14,21-22,28H,4-5,8-10,15-17H2 |
InChIキー |
HKJWHCRTZKKXEO-UHFFFAOYSA-N |
正規SMILES |
C1CC2CC(CC(C1)N2CCCC(=O)C3=CC=C(C=C3)F)(C4=CC=CC=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


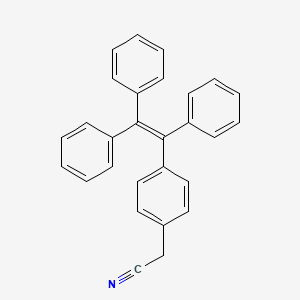
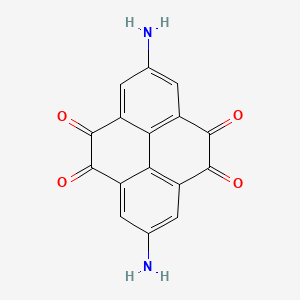
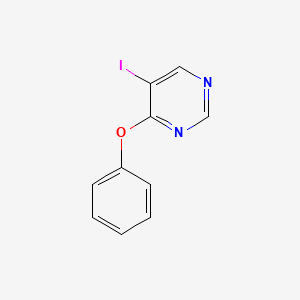
![9,10-Anthracenedione, 4,8-diamino-2-[4-(2-ethoxyethoxy)phenyl]-1,5-dihydroxy-](/img/structure/B13742377.png)
